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Compound of Interest

Compound Name: 2-Bromo-5-iodopyridin-4-amine

Cat. No.: B2462494 Get Quote

An In-Depth Technical Guide to 2-Bromo-5-iodopyridin-4-amine: A Strategic Building Block in

Modern Drug Discovery

Abstract
2-Bromo-5-iodopyridin-4-amine is a halogenated heterocyclic compound of significant

interest to the pharmaceutical and chemical research sectors. Its strategic arrangement of an

amino group, a bromine atom, and an iodine atom on a pyridine core imparts a unique

combination of reactivity and structural utility. This guide provides a comprehensive technical

overview of its molecular structure, physicochemical properties, a reasoned synthesis protocol,

and its critical applications as a versatile building block in drug discovery. Particular emphasis

is placed on its role in constructing complex molecular architectures, such as kinase inhibitors,

through selective cross-coupling reactions. Detailed experimental protocols for characterization

and synthetic application are provided for researchers, scientists, and drug development

professionals.

Introduction to 2-Bromo-5-iodopyridin-4-amine
The pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of

numerous approved therapeutic agents.[1] The introduction of multiple, distinct halogen atoms

onto this scaffold, as seen in 2-Bromo-5-iodopyridin-4-amine, creates a powerful synthetic

intermediate. The strategic positioning of bromine and iodine provides multiple reactive sites

that can be functionalized selectively, enabling a wide array of synthetic transformations.[2]
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This molecule is particularly valuable for medicinal chemists aiming to synthesize complex

pharmaceutical intermediates with high purity and yield.[2] Its utility lies in the differential

reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in metal-catalyzed cross-

coupling reactions, allowing for a stepwise and controlled assembly of target molecules.[3] This

capability is crucial for developing targeted therapies where subtle molecular modifications can

lead to significant changes in biological activity and efficacy.[2]

Molecular Structure and Physicochemical
Properties
2-Bromo-5-iodopyridin-4-amine is a disubstituted halopyridine with an amino group that

significantly influences the electronic properties of the ring. The precise arrangement of these

functional groups dictates its reactivity and potential as a pharmaceutical building block.

Key Identifiers and Properties:

Property Value Source(s)

IUPAC Name 2-Bromo-5-iodopyridin-4-amine [4]

Synonym(s)
4-Amino-2-bromo-5-

iodopyridine
[4]

CAS Number 1300750-78-0 [4][5][6]

Molecular Formula C₅H₄BrIN₂ [4]

Molecular Weight 298.91 g/mol [4][6]

MDL Number MFCD27959281 [5]

Physical Form Solid [7]

Hydrogen Bond Donors 1 (from the -NH₂ group) [8]

Hydrogen Bond Acceptors
2 (from the two Nitrogen

atoms)
[8]

Spectroscopic Characterization
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Accurate characterization is essential for confirming the identity and purity of 2-Bromo-5-
iodopyridin-4-amine. Based on its structure and data from analogous compounds, the

following spectroscopic signatures are expected.[9][10]

¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic

region, corresponding to the two protons on the pyridine ring. The amino group protons

would likely appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum should display five signals for the five carbon atoms of

the pyridine ring, with chemical shifts influenced by the attached bromo, iodo, and amino

substituents.

Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern

for the molecular ion peak [M]+ due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br). The

exact mass would confirm the elemental composition.

Infrared (IR) Spectroscopy: The IR spectrum would feature characteristic absorption bands

for N-H stretching of the amine group (typically around 3300-3500 cm⁻¹), as well as C=C and

C=N ring stretching vibrations in the 1400-1600 cm⁻¹ region.[10]

Synthesis and Mechanistic Rationale
The synthesis of 2-Bromo-5-iodopyridin-4-amine can be approached from commercially

available pyridines. A logical pathway involves the sequential halogenation of a suitable

aminopyridine precursor. The order of halogenation is critical and is dictated by the directing

effects of the substituents on the pyridine ring. The amino group is a strong activating ortho-,

para-director.

A plausible synthesis starts with 2-bromopyridin-4-amine. The amino group at position 4 and

the bromo group at position 2 will direct the incoming electrophile (iodine) to position 5.

Proposed Synthesis Workflow

2-Bromopyridin-4-amine
N-Iodosuccinimide (NIS)

Acetonitrile (Solvent)

Electrophilic
Aromatic Substitution 2-Bromo-5-iodopyridin-4-amineIodination at C5
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Caption: Proposed synthetic workflow for 2-Bromo-5-iodopyridin-4-amine.

Detailed Synthesis Protocol
This protocol is a representative method adapted from procedures for similar halogenated

pyridines.[9][11]

Preparation: To a solution of 2-bromopyridin-4-amine (1 equivalent) in acetonitrile (10

volumes), add N-iodosuccinimide (NIS) (1.1 equivalents) portion-wise at room temperature.

Reaction: Stir the resulting mixture at room temperature for 24-48 hours. Monitor the reaction

progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass

Spectrometry (LC-MS).

Work-up: Once the starting material is consumed, concentrate the reaction mixture under

reduced pressure to remove the solvent.

Purification: Dissolve the crude residue in a suitable solvent like ethyl acetate. Wash the

organic layer with an aqueous solution of sodium thiosulfate to remove any unreacted iodine,

followed by a brine wash.

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in

vacuo. Purify the resulting solid by column chromatography on silica gel to afford the final

product, 2-Bromo-5-iodopyridin-4-amine.

Mechanistic Justification
Choice of Reagents: N-iodosuccinimide (NIS) is a mild and effective electrophilic iodinating

agent, which is preferable for activated systems like aminopyridines to avoid over-reaction or

harsh conditions. Acetonitrile is a suitable polar aprotic solvent for this type of reaction.

Regioselectivity: The powerful activating and ortho, para-directing effect of the C4-amino

group strongly directs the incoming electrophile (I⁺ from NIS) to the ortho positions (C3 and

C5). Position C5 is sterically more accessible and electronically favored, leading to selective

iodination at this site.
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Applications in Drug Discovery & Development
The primary value of 2-Bromo-5-iodopyridin-4-amine in drug discovery stems from its

capacity to serve as a versatile scaffold for building complex molecules through selective cross-

coupling reactions.[3][12]

Differential Reactivity in Cross-Coupling Reactions
The C-I bond is inherently weaker and more susceptible to oxidative addition to palladium(0)

catalysts than the C-Br bond.[3] This differential reactivity is the cornerstone of its synthetic

utility, allowing for a stepwise functionalization strategy:

Selective functionalization at C5: Reactions like Suzuki, Sonogashira, or Buchwald-Hartwig

amination can be performed selectively at the iodo-substituted position under milder

conditions.

Subsequent functionalization at C2: The bromo-substituted position remains available for a

second, different cross-coupling reaction under more forcing conditions, enabling the

construction of highly complex and diverse molecular libraries.

Workflow for Kinase Inhibitor Synthesis
The aminopyridine motif is a well-established scaffold for developing kinase inhibitors, as it

often interacts with the hinge region of the kinase ATP-binding site.[1] This building block is

ideal for creating libraries of potential inhibitors.

2-Bromo-5-iodopyridin-4-amine
Suzuki Coupling

(R1-B(OH)2, Pd catalyst)

Selective reaction
at C-I bond Intermediate A

(Functionalized at C5)
Buchwald-Hartwig Amination

(R2-NH2, Pd catalyst)

Reaction at
C-Br bond Complex Kinase Inhibitor Scaffold

Click to download full resolution via product page

Caption: Stepwise functionalization of 2-Bromo-5-iodopyridin-4-amine.

This stepwise approach allows medicinal chemists to systematically explore the structure-

activity relationship (SAR) by varying the substituents at both the C5 and C2 positions,

accelerating the optimization of lead compounds for improved potency and selectivity.[13]
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Experimental Protocols
Protocol 1: NMR Spectroscopic Analysis
This protocol outlines a general procedure for the characterization of the title compound by

NMR spectroscopy.[10]

Sample Preparation: Accurately weigh 5-10 mg of the solid compound and dissolve it in

approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR

tube.

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher

spectrometer. Use a standard pulse program and ensure a sufficient number of scans to

obtain a good signal-to-noise ratio.

¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse

sequence (e.g., PENDANT or APT) to obtain phase information for CH, CH₂, and CH₃

groups, which aids in signal assignment.

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase

correction, and baseline correction.

Interpretation: Integrate the ¹H NMR signals to determine proton ratios. Assign peaks based

on their chemical shifts, coupling patterns, and comparison to predicted values or data from

similar structures.

Protocol 2: Representative Suzuki Cross-Coupling at the
C5-Iodo Position
This protocol demonstrates the selective functionalization of the more reactive C-I bond.

Reagent Setup: In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon),

combine 2-Bromo-5-iodopyridin-4-amine (1 eq.), the desired arylboronic acid (1.2 eq.), a

palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base such as sodium carbonate (2.0

eq.).
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Solvent Addition: Add a degassed solvent mixture, typically dioxane and water (e.g., 4:1

ratio).

Reaction: Heat the mixture to 80-90 °C and stir until the starting material is consumed, as

monitored by TLC or LC-MS.

Work-up: After cooling to room temperature, dilute the reaction mixture with water and

extract with an organic solvent (e.g., ethyl acetate).

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium

sulfate, and concentrate under reduced pressure. Purify the crude product via flash column

chromatography to isolate the C5-arylated product.

Safety and Handling
2-Bromo-5-iodopyridin-4-amine is an irritant and should be handled with appropriate safety

precautions.

GHS Hazard Information:[5]

Pictogram Signal Word Hazard Statements

GHS07 Warning H315: Causes skin irritation.

H319: Causes serious eye

irritation.

H335: May cause respiratory

irritation.

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing

dust.[14] Avoid contact with skin, eyes, and clothing.[15] Wear appropriate personal

protective equipment (PPE), including safety goggles, gloves, and a lab coat.[16]

Storage: Store in a tightly closed container in a dry, cool place away from incompatible

materials such as strong oxidizing agents.[15]
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Disposal: Dispose of contents and container to an approved waste disposal plant in

accordance with local, state, and federal regulations.[15]

Conclusion
2-Bromo-5-iodopyridin-4-amine stands out as a high-value, strategic intermediate for organic

synthesis and medicinal chemistry. Its well-defined structure, characterized by differential

halogen reactivity, provides a reliable and versatile platform for the efficient construction of

complex molecular targets. The ability to perform selective, stepwise functionalization is

particularly advantageous in drug discovery programs, where it facilitates the rapid generation

of diverse chemical libraries for lead identification and optimization. As the demand for novel

and highly specific therapeutic agents continues to grow, the utility of sophisticated building

blocks like 2-Bromo-5-iodopyridin-4-amine will undoubtedly expand.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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